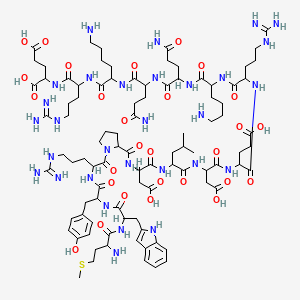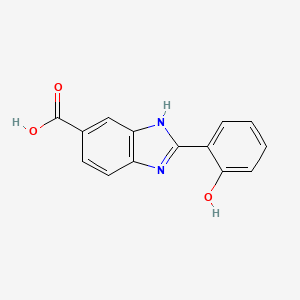
1,2 Dimethyl Adamantane (Mixture of Disastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2 Dimethyl Adamantane is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound consists of two methyl groups attached to the first and second carbon atoms of the adamantane framework. The presence of these methyl groups results in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. The mixture of diastereomers adds complexity to the compound’s chemical behavior and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2 Dimethyl Adamantane can be synthesized through various methods, including total synthesis and ring expansion/contraction reactions of corresponding adamantane homologues . One common approach involves the alkylation of adamantane with methylating agents under acidic conditions. Another method includes the use of Grignard reagents to introduce the methyl groups onto the adamantane framework .
Industrial Production Methods: Industrial production of 1,2 Dimethyl Adamantane typically involves large-scale alkylation reactions using adamantane as the starting material. The process is optimized to achieve high yields and purity of the desired diastereomers. Catalysts and specific reaction conditions are employed to control the selectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,2 Dimethyl Adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the adamantane framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various functionalized adamantane derivatives, such as halogenated, hydroxylated, and alkylated compounds .
Scientific Research Applications
1,2 Dimethyl Adamantane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to drug delivery and molecular recognition.
Medicine: Derivatives of 1,2 Dimethyl Adamantane are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism by which 1,2 Dimethyl Adamantane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The unique cage-like structure of adamantane derivatives allows for specific interactions with target molecules, enhancing their efficacy and selectivity .
Comparison with Similar Compounds
Adamantane: The parent compound with a similar cage-like structure but without the methyl groups.
1,3 Dimethyl Adamantane: Another derivative with methyl groups attached to different carbon atoms.
1,2,3 Trimethyl Adamantane: A more heavily substituted derivative with three methyl groups.
Uniqueness: 1,2 Dimethyl Adamantane stands out due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. The mixture of diastereomers adds further complexity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
16207-81-1 |
|---|---|
Molecular Formula |
C₁₂H₂₀ |
Molecular Weight |
164.29 |
Synonyms |
1,2-Dimethyl-tricyclo[3.3.1.13,7]decane; 1,2-Dimethyl-adamantane; 1,2-Dimethyladamantane; 1,2-Dimethyltricyclo[3.3.1.13,7]decane; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



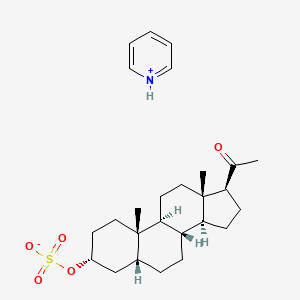
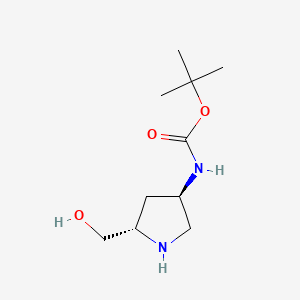
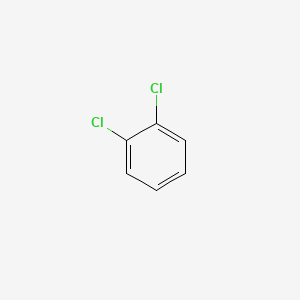
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
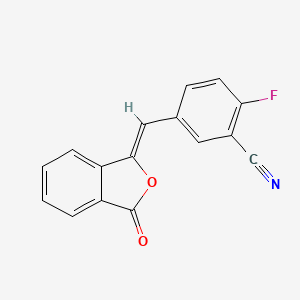

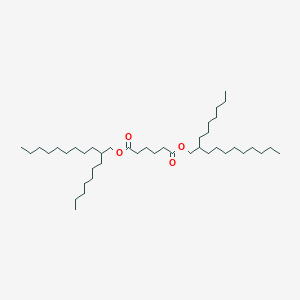
![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)
